molecular formula C16H19FN2OS B2849731 (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide CAS No. 865544-95-2

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide

Cat. No. B2849731
CAS RN: 865544-95-2
M. Wt: 306.4
InChI Key: YJZMTBLLXPWXJW-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide” belongs to the class of organic compounds known as benzo[d]thiazoles . Benzo[d]thiazoles are compounds containing a benzo[d]thiazole ring system, which is a bicyclic heterocycle with one benzene ring and one thiazole ring .


Molecular Structure Analysis

The benzo[d]thiazole moiety is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that the compound might have interesting electronic properties.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzo[d]thiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions .

Scientific Research Applications

Organic Electronics

Compounds with a thiazolo[5,4-d]thiazole moiety, similar to the one in the compound , have been studied for their potential use in organic electronics . The electron-deficient system, high oxidative stability, and rigid planar structure of these compounds enable efficient intermolecular π–π overlap, which is beneficial for applications in organic electronics .

Semiconductors for Plastic Electronics

Thiazolo[5,4-d]thiazoles are promising building blocks in the synthesis of semiconductors for plastic electronics . They have high oxidative stability and a rigid planar structure, which are desirable properties for semiconducting materials .

Organic Photovoltaics

There is growing interest in thiazolo[5,4-d]thiazole-based materials for use in organic photovoltaics . The high potential of these molecules in this field has been recognized recently .

Pesticidal Agents

Compounds with a benzothiazol-2-ylamino moiety, similar to the one in the compound , have been synthesized and evaluated as potential pesticidal agents . These compounds have shown favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .

Insecticidal/Acaricidal Agents

Some of the synthesized compounds containing benzothiazol-2-ylamino moiety have shown lethality rates against spider mite . These compounds could be considered as new insecticidal/acaricidal leading structures for further investigation .

Calcium Ion Activators

Certain compounds similar to the one have been found to activate the release of calcium ions in insect central neurons at higher concentrations . This could potentially be used for pest control .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activities. Given the interesting properties of the benzo[d]thiazole moiety, this compound could have potential applications in areas such as organic electronics and medicinal chemistry .

properties

IUPAC Name

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2OS/c1-2-19-13-9-8-12(17)10-14(13)21-16(19)18-15(20)11-6-4-3-5-7-11/h8-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZMTBLLXPWXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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